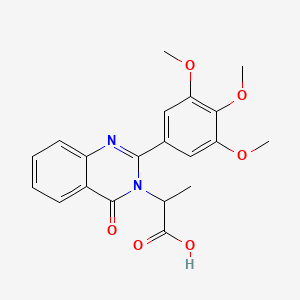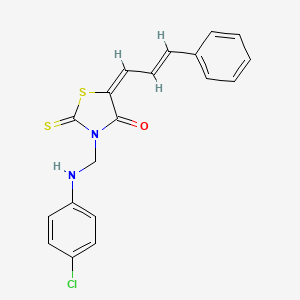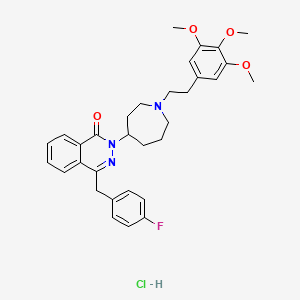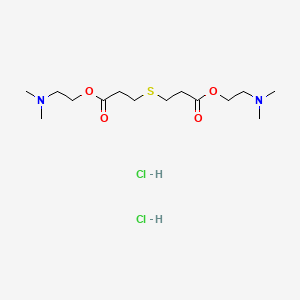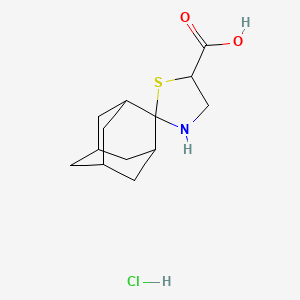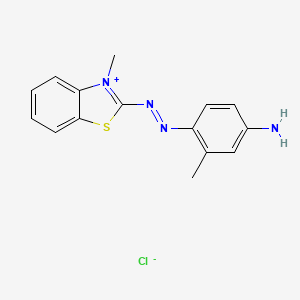
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride is a heterocyclic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system, which is fused with an azo group and an amino group The chloride ion is associated with the benzothiazolium cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride typically involves the reaction of 2-aminobenzothiazole with 4-amino-2-methylbenzenediazonium chloride. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo linkage. The reaction conditions generally include maintaining a low temperature to control the rate of diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and reactant concentrations, are crucial for large-scale synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the benzothiazole ring.
Reduction: 2-aminobenzothiazole and 4-amino-2-methylbenzene.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism by which Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride exerts its effects involves interactions with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The molecular targets include nucleic acids and proteins, which are crucial for cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler structure without the azo and amino groups.
2-Aminobenzothiazole: Lacks the azo linkage but contains the amino group.
4-Amino-2-methylbenzenediazonium chloride: Precursor in the synthesis of the target compound.
Uniqueness
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride is unique due to the presence of both the azo and amino groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
73507-53-6 |
|---|---|
Formule moléculaire |
C15H15ClN4S |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
3-methyl-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C15H14N4S.ClH/c1-10-9-11(16)7-8-12(10)17-18-15-19(2)13-5-3-4-6-14(13)20-15;/h3-9,16H,1-2H3;1H |
Clé InChI |
WOSCFNMAYVIJQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)N=NC2=[N+](C3=CC=CC=C3S2)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



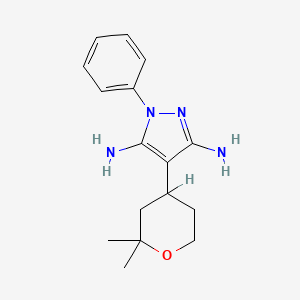

![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)
